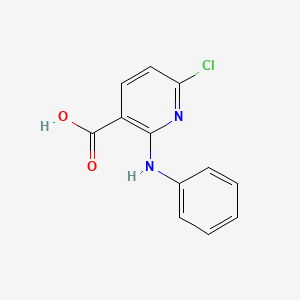

6-Chloro-2-(phenylamino)nicotinic acid

Description

Overview of 6-Chloro-2-(phenylamino)nicotinic Acid within Medicinal Chemistry

This compound is a synthetic organic compound that belongs to the class of 2-anilinonicotinic acids. Its structure is characterized by a nicotinic acid core, which is a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position. In this specific derivative, the pyridine ring is further functionalized with a chlorine atom at the 6-position and a phenylamino (B1219803) (anilino) group at the 2-position. This unique arrangement of functional groups bestows upon the molecule specific physicochemical properties and a potential for diverse biological activities, making it a subject of interest in the field of medicinal chemistry.

The structural similarity of 2-anilinonicotinic acids to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), has positioned them as promising candidates for the development of new therapeutic agents. The presence of the chlorine atom and the phenylamino group can significantly influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.

Below are the physicochemical properties of a compound structurally identical to this compound, identified in public databases.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉ClN₂O₂ |

| Molecular Weight | 248.67 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 248.035255 g/mol |

| Monoisotopic Mass | 248.035255 g/mol |

| Topological Polar Surface Area | 62.1 Ų |

| Heavy Atom Count | 17 |

| Complexity | 291 |

Significance of Nicotinic Acid Derivatives in Pharmaceutical Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are pivotal scaffolds in pharmaceutical research, demonstrating a wide spectrum of pharmacological activities. nih.gov The versatility of the nicotinic acid framework allows for structural modifications that can lead to compounds with enhanced potency and targeted activity.

Historically, nicotinic acid itself has been used as a lipid-lowering agent. nih.gov Its derivatives have been explored for a multitude of therapeutic applications, including:

Anti-inflammatory and Analgesic Effects: Many nicotinic acid derivatives have shown promise as anti-inflammatory and pain-reducing agents. nih.govresearchgate.net

Anticancer Activity: Certain derivatives have been investigated for their potential to inhibit cancer cell growth.

Antimicrobial Properties: The nicotinic acid scaffold has been incorporated into molecules with antibacterial and antifungal activities. mdpi.com

Antiviral Activity: Research has indicated that some derivatives may possess antiviral properties.

Fungicidal and Herbicidal Applications: In agriculture, nicotinic acid derivatives have been developed as fungicides and herbicides. nih.gov

The ability to readily modify the nicotinic acid core at various positions allows medicinal chemists to fine-tune the pharmacological profile of these compounds, leading to the development of novel drugs with improved efficacy and safety.

Rationale for Investigating this compound

The investigation into this compound is driven by the established therapeutic potential of the broader class of 2-anilinonicotinic acid derivatives as anti-inflammatory agents. dntb.gov.uanih.gov The core rationale stems from their structural analogy to known NSAIDs, particularly the fenamate class, which are known to inhibit cyclooxygenase (COX) enzymes. dntb.gov.ua These enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. dntb.gov.ua

The specific substitutions on the nicotinic acid ring in this compound are of particular interest for several reasons:

The Phenylamino Group at Position 2: This group is a key feature of many biologically active 2-anilinonicotinic acids and is crucial for their interaction with target enzymes.

The Chlorine Atom at Position 6: The introduction of a halogen, such as chlorine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins and improve metabolic stability. In some nicotinamide (B372718) derivatives, a chloro substituent at the 6-position has been shown to be beneficial for fungicidal activity. nih.gov

Given the anti-inflammatory potential of the 2-anilinonicotinic acid scaffold, research into this compound and its analogues is aimed at developing novel and potentially more selective anti-inflammatory drugs. dntb.gov.uanih.gov

While detailed experimental data on the biological activity of this compound is not extensively available in publicly accessible literature, its synthesis is conceptually straightforward based on established methods. A likely synthetic route involves the reaction of a precursor, 6-chloronicotinic acid, with aniline (B41778). A patent exists for the synthesis of 6-chloronicotinic acid from 2-chloro-5-methylpyridine (B98176) through an oxidation reaction catalyzed by cobalt acetate (B1210297) in a chlorobenzene (B131634) solvent. google.com The subsequent reaction of 6-chloronicotinic acid with aniline would proceed via a nucleophilic aromatic substitution to yield the final product. Environmentally friendly, solvent- and catalyst-free methods for the synthesis of similar 2-anilinonicotinic acids from 2-chloronicotinic acid have been reported, suggesting a feasible and green pathway for the production of this compound. dntb.gov.ua

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

2-anilino-6-chloropyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-7-6-9(12(16)17)11(15-10)14-8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17) |

InChI Key |

DBUAFVVCWPMWDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Phenylamino Nicotinic Acid

Retrosynthetic Analysis of 6-Chloro-2-(phenylamino)nicotinic acid

Retrosynthetic analysis of this compound reveals a primary disconnection at the C-N bond between the pyridine (B92270) ring and the phenylamino (B1219803) group. This suggests a synthetic strategy involving the coupling of a substituted nicotinic acid derivative with an aniline (B41778). The key starting materials identified through this analysis are a 2,6-dihalonicotinic acid, such as 2,6-dichloronicotinic acid, and aniline or its derivatives. This approach forms the basis for the most common classical synthetic routes. The carboxylic acid and chloro-substituents on the pyridine ring are generally stable under the coupling conditions, making this a feasible and direct pathway to the target molecule.

Classical Synthetic Routes to this compound

The classical synthesis of this compound predominantly relies on the condensation reaction between a 2-chloronicotinic acid derivative and an aniline. A common starting material is 2,6-dichloronicotinic acid, which can be selectively reacted with aniline.

One of the most utilized methods is the Ullmann condensation. wikipedia.org This reaction typically involves heating a mixture of 2,6-dichloronicotinic acid and aniline in the presence of a copper catalyst and a base. The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. organic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org

Another classical approach involves the reaction of 2-chloronicotinic acid with an appropriate aromatic amine. This reaction is often carried out in a high-boiling point solvent, such as xylene or n-amyl alcohol, and may or may not employ a copper catalyst. researchgate.net The presence of a base, like potassium carbonate, is crucial to neutralize the hydrochloric acid formed during the reaction.

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Dichloronicotinic acid | Aniline | Copper powder | Xylene | 140-150 | Moderate to Good |

| 2-Chloronicotinic acid | Aniline | - | n-Amyl alcohol | Reflux | Variable |

| 2-Chloronicotinic acid | Substituted Anilines | Copper | Various | High | Generally Average |

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For the synthesis of 2-(arylamino)nicotinic acid derivatives, which are structurally similar to this compound, novel and green chemistry approaches have been explored.

One such approach is the use of solvent-free reaction conditions. researchgate.net These methods often utilize microwave irradiation or grinding to promote the reaction, eliminating the need for volatile and often toxic organic solvents. researchgate.net This not only reduces waste but can also lead to shorter reaction times and improved yields. researchgate.net

The use of alternative catalysts is another area of active research. Boric acid has been reported as a cost-effective and environmentally benign catalyst for the synthesis of 2-(arylamino)nicotinic acid derivatives. researchgate.net Additionally, advancements in catalysis have led to the development of highly efficient copper catalyst systems that can operate under milder conditions and with lower catalyst loadings, aligning with the principles of green chemistry.

Furthermore, biocatalytic methods are emerging as a promising green alternative for the synthesis of nicotinic acid and its derivatives. nih.govfrontiersin.orgnih.gov While not yet specifically reported for this compound, the use of enzymes like nitrilases for the synthesis of the nicotinic acid core from precursors like 3-cyanopyridine (B1664610) showcases the potential for enzymatic routes in the future. nih.govnih.gov These biocatalyst-mediated reactions occur under mild conditions and are highly selective, reducing the formation of byproducts. nih.gov

| Approach | Key Features | Advantages |

| Solvent-free synthesis | No organic solvents, often uses microwave or grinding | Reduced waste, shorter reaction times, easier purification researchgate.net |

| Green catalysts | Use of catalysts like boric acid | Lower cost, reduced toxicity, recyclability researchgate.net |

| Biocatalysis | Use of enzymes (e.g., nitrilases) | Mild reaction conditions, high selectivity, environmentally friendly frontiersin.orgnih.gov |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

For the classical Ullmann condensation, studies have shown that the choice of solvent can significantly impact the reaction outcome. researchgate.net For instance, using a higher volume of a solvent like xylene can lead to better yields by improving the solubility of the reactants and facilitating product isolation. researchgate.net Interestingly, in some cases, the absence of a copper catalyst has been found to increase the yield, particularly when dealing with anilines bearing electron-withdrawing groups, as it can reduce the formation of tar-like byproducts. researchgate.net

The oxidation of 2-chloro-5-methylpyridine (B98176) to 6-chloronicotinic acid, a precursor, has been optimized by using cobalt acetate (B1210297) as a catalyst and oxygen as the oxidant in a solvent like chlorobenzene (B131634). google.com This method avoids the use of harsh oxidizing agents like potassium permanganate. google.com

| Parameter | Variation | Effect on Yield/Purity |

| Solvent | Xylene vs. n-Amyl alcohol | Xylene can facilitate easier product isolation. researchgate.net |

| Catalyst | Copper vs. No Catalyst | Absence of copper can sometimes improve yields with certain substrates. researchgate.net |

| Temperature | 60-120°C (for precursor synthesis) | Optimal temperature is crucial for efficient reaction. google.com |

| Reaction Time | 2-8 hours (for precursor synthesis) | Sufficient time is needed for reaction completion. google.com |

Scale-Up Considerations for the Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several challenges. Key considerations include process safety, cost-effectiveness, waste management, and ensuring consistent product quality.

Process Safety: The use of high temperatures and potentially flammable solvents in classical synthetic routes requires robust engineering controls to mitigate risks of fire and explosion. The handling of reagents and catalysts must also be carefully managed to minimize exposure to personnel.

Cost-Effectiveness: On a large scale, the cost of raw materials, catalysts, and solvents becomes a significant factor. Optimizing the reaction to use less expensive starting materials and catalysts, and to maximize yield, is crucial for economic viability. The potential for catalyst recovery and reuse is also an important consideration.

Waste Management: Large-scale production can generate substantial amounts of waste, including spent solvents and catalyst residues. Developing processes that minimize waste or allow for the recycling of materials is essential for environmental compliance and sustainability. Green chemistry approaches, such as solvent-free reactions, become particularly attractive at an industrial scale.

Product Quality: Ensuring consistent batch-to-batch quality is paramount. This requires stringent control over reaction parameters and robust analytical methods to monitor the purity of the final product. The development of efficient purification methods, such as recrystallization, is also a critical aspect of the scale-up process. For related compounds like nicotinic acid, fed-batch reactions have been successfully scaled up to the 1-liter level, demonstrating the feasibility of controlled, large-scale production. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization

Conformational Analysis of 6-Chloro-2-(phenylamino)nicotinic Acid

Studies on the closely related analog, 2-(phenylamino)nicotinic acid (2PNA), have revealed the existence of conformational polymorphism, where different crystal forms contain molecules in distinct conformations. researchgate.netuky.edu In this system, the various polymorphs exhibit differences in the degree of conjugation between the phenyl and pyridine (B92270) rings, leading to observable variations in properties such as color. researchgate.netuky.edu It is highly probable that this compound exhibits similar conformational behavior. The key torsional angles defining the conformation would be:

τ1: C(3)-C(2)-N(amino)-C(phenyl)

τ2: C(2)-N(amino)-C(phenyl)-C(phenyl)

The interplay of steric hindrance from the chloro and carboxylic acid groups with electronic effects determines the energetically preferred conformations in both solution and the solid state. Computational modeling, alongside experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, can provide precise details on these preferred geometries.

Tautomeric Forms and Equilibrium Studies of this compound

Tautomerism is a significant consideration for this compound due to the presence of amide and carboxylic acid functionalities within a heterocyclic framework. Several tautomeric forms are possible:

Lactam-Lactim Tautomerism: The 2-aminopyridine (B139424) core can exist in equilibrium between the amino form (lactim-like) and the pyridone imine form (lactam-like). Studies on a related compound, 6-chloro-2-pyridone, have shown that the presence of a chlorine atom at the 6-position shifts the tautomeric equilibrium, increasing the population of the lactim (hydroxy-pyridine) tautomer compared to the parent 2-pyridone. nih.gov In aqueous solutions, the equilibrium constant ([lactam]/[lactim]) for 6-chloro-2-pyridone was found to be 2.1 at room temperature. nih.gov This suggests that the lactim-like amino form of this compound is likely to be a significant species.

Zwitterionic Form: Intramolecular proton transfer from the carboxylic acid group to the basic pyridine ring nitrogen can lead to the formation of a zwitterion. Research on amorphous 2-(phenylamino)nicotinic acid has identified the presence of zwitterionic species alongside hydrogen-bonded neutral molecules. nih.govresearchgate.net

The equilibrium between these forms is sensitive to the molecular environment, including the solvent polarity, pH, and physical state (solution vs. solid). Advanced spectroscopic methods, such as two-dimensional infrared (2D IR) spectroscopy, have proven effective in identifying and quantifying different tautomers in solution, even when they are in rapid equilibrium. nih.govresearchgate.net

Solid-State and Solution-State Structural Elucidation of this compound

The solid-state structure of this compound is characterized by the interplay of strong hydrogen bonds and other intermolecular interactions, which can lead to polymorphism.

Polymorphism: The analog 2-(phenylamino)nicotinic acid is known to be a polymorphic system, with at least four different crystal forms (α, β, γ, δ) identified. researchgate.net These polymorphs are conformational polymorphs, meaning they are composed of molecules with different conformations, which in turn leads to different hydrogen-bonding arrangements and packing motifs. researchgate.netuky.edu

Hydrogen Bonding Networks: The primary hydrogen bond donors are the carboxylic acid -OH and the secondary amine -NH groups, while the acceptors are the carboxylic carbonyl oxygen and the pyridine ring nitrogen. This allows for the formation of several robust supramolecular synthons.

Carboxylic Acid Dimer (Acid-Acid): Two molecules can form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a common motif for carboxylic acids and has been observed in the crystal structure of 6-chloronicotinic acid and in some polymorphs of 2-(phenylamino)nicotinic acid. researchgate.netresearchgate.net

Acid-Pyridine Catemer: A chain-like structure can form through O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another. This motif is also observed in polymorphs of 2-(phenylamino)nicotinic acid. nih.govresearchgate.net

The specific synthon adopted can be influenced by crystallization conditions and is often correlated with a particular molecular conformation. researchgate.net

In solution, the molecule's structure is more dynamic. Spectroscopic techniques like NMR are used to determine the average solution-state conformation, while methods like 2D IR can probe the specific hydrogen-bonding interactions with solvent molecules and the tautomeric equilibrium. researchgate.net

Table 1: Summary of Structural Features in this compound and Related Analogs

| Feature | Description | Observed in Analog(s) | Reference(s) |

|---|---|---|---|

| Conformational Polymorphism | Existence of multiple crystal forms differing in molecular conformation. | 2-(Phenylamino)nicotinic acid | researchgate.net, uky.edu |

| Lactam-Lactim Tautomerism | Equilibrium between the amino-pyridine and imino-pyridone forms. | 6-Chloro-2-pyridone | nih.gov, researchgate.net |

| Zwitterionic State | Formation of an intramolecular salt by proton transfer from COOH to pyridine N. | 2-(Phenylamino)nicotinic acid | nih.gov, researchgate.net |

| Acid-Acid Dimer Synthon | Centrosymmetric dimer formation via O-H···O hydrogen bonds between carboxylic acids. | 6-Chloronicotinic acid, 2-(Phenylamino)nicotinic acid | researchgate.net, researchgate.net |

| Acid-Pyridine Synthon | Chain formation via O-H···N hydrogen bonds between the carboxylic acid and pyridine ring. | 2-(Phenylamino)nicotinic acid | nih.gov, researchgate.net |

Spectroscopic Signatures of this compound Relevant to Its Reactivity and Interactions

Spectroscopic analysis is fundamental to characterizing the different structural forms of this compound and understanding their reactivity. Each spectroscopic technique provides unique insights into the molecular structure and bonding.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to hydrogen bonding and molecular structure.

Carbonyl (C=O) Stretch: The position of the C=O stretching band is a key indicator of the hydrogen-bonding environment of the carboxylic acid. In an acid-acid dimer, this band typically appears at a lower frequency (e.g., ~1650-1700 cm⁻¹) compared to a non-hydrogen-bonded or acid-pyridine hydrogen-bonded carbonyl.

O-H and N-H Stretches: The broad O-H stretch of the carboxylic acid dimer and the N-H stretching frequency provide direct information about the hydrogen bonds they participate in.

Ring Vibrations: The vibrational modes of the pyridine and phenyl rings can be used to distinguish between different conformers and tautomers. For instance, 2D IR spectroscopy has been used to identify unique ring vibration markers for the lactam and lactim tautomers of 6-chloro-2-pyridone. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shift of the carboxylic acid proton (-COOH) and the amine proton (-NH-) are highly sensitive to their environment, including solvent and hydrogen bonding. The disappearance of the COOH signal and changes in the pyridine ring proton signals can indicate the formation of a zwitterion.

¹³C NMR: Solid-state ¹³C NMR is a powerful tool for identifying polymorphism, as different crystal packing environments result in distinct chemical shifts for the carbon atoms. The chemical shift of the carbonyl carbon is particularly informative about the local electronic and hydrogen-bonding environment. researchgate.net

UV-Visible Spectroscopy: The electronic absorption spectrum is influenced by the extent of conjugation between the phenyl and pyridine rings. Different conformers, which have different dihedral angles between the rings, are expected to display distinct λmax values. This phenomenon, known as polychromism, has been observed for the different polymorphs of 2-(phenylamino)nicotinic acid. researchgate.net

Table 2: Key Spectroscopic Signatures and Their Structural Interpretations

| Spectroscopic Technique | Signature / Region | Structural Interpretation |

|---|---|---|

| IR / Raman | Carbonyl (C=O) stretch frequency | Distinguishes between acid-acid dimers, acid-pyridine catemers, and non-hydrogen-bonded states. |

| IR / Raman | Pyridine ring vibrations | Can serve as markers to identify and differentiate between tautomeric forms (e.g., lactam vs. lactim). |

| ¹H NMR | Chemical shifts of -COOH and -NH protons | Indicates the nature of hydrogen bonding and solvent interactions; can suggest zwitterion formation. |

| ¹³C Solid-State NMR | Carbonyl and aromatic carbon chemical shifts | Differentiates between polymorphs due to sensitivity to crystal packing and molecular conformation. |

| UV-Visible | Wavelength of maximum absorbance (λmax) | Reflects the degree of π-conjugation between the aromatic rings, which varies with molecular conformation. |

Computational and Theoretical Studies of 6 Chloro 2 Phenylamino Nicotinic Acid

Quantum Chemical Calculations on 6-Chloro-2-(phenylamino)nicotinic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic features.

These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. A study on 6-methyl nicotinic acid, for example, used these parameters to describe it as a soft and more polarizable molecule compared to water and dimethyl furan.

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Chemical Potential | µ | The escaping tendency of electrons from a system. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of hardness, indicating polarizability. |

| Electrophilicity Index | ω | A measure of the ability to accept electrons. |

This table outlines the significance of various reactivity descriptors that can be calculated using quantum chemical methods.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupated Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests a molecule is more reactive and less stable. numberanalytics.com

For example, a computational study on 6-methyl nicotinic acid calculated a HOMO-LUMO gap of 5.4352 eV, which characterized it as a soft and more polarizable molecule. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In 6-methyl nicotinic acid, both the HOMO and LUMO were found to be spread over the entire molecule, with the HOMO exhibiting significant antibonding character.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

Studies on niacin (nicotinic acid) and its derivatives have utilized MEP maps to elucidate their reactive sites. researchgate.netresearchgate.net For niacin, the negative potential is typically localized around the oxygen and nitrogen atoms, indicating these as the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms generally exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.net

While specific docking studies for this compound were not found in the provided search results, research on other nicotinic acid derivatives highlights potential biological targets. For instance, various derivatives of nicotinic acid have been docked against enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase to investigate their antimicrobial potential. nih.govmdpi.com Another study explored the interaction of nicotinic acid derivatives with the COX-2 active site to evaluate their anti-inflammatory properties. nih.gov These studies suggest that the nicotinic acid scaffold can be a valuable starting point for designing inhibitors for a range of biological targets.

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.govuva.nlsemanticscholar.orgmdpi.com These simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the key interactions that stabilize the complex.

Although specific MD simulation studies for this compound were not identified, the methodology is widely applied to understand the behavior of small molecules in biological environments. For example, MD simulations have been used to study the unfolding of proteins and the formation of beta-strands, providing insights into complex biological processes at an atomic level. nih.gov Such simulations could be employed to investigate the stability of this compound within the active site of a target protein, complementing the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of 2-phenylamino-benzoic acid derivatives, which are structurally related to the target compound, investigated their anti-inflammatory and analgesic activities. researchgate.net The study found that 3D molecular descriptors had a significant influence on the biological activity of these compounds. researchgate.net This suggests that the spatial arrangement of substituents is crucial for the activity of this class of molecules. While this study was not on nicotinic acid derivatives, the structural similarity of the 2-phenylamino-carboxlic acid core makes the findings potentially relevant for understanding the structure-activity relationships of this compound derivatives.

Preclinical Pharmacological Activities and Mechanistic Investigations of 6 Chloro 2 Phenylamino Nicotinic Acid

In Vitro Biological Screening of 6-Chloro-2-(phenylamino)nicotinic Acid

In vitro screening assays are fundamental for identifying the biological activities of a novel compound. Based on its structural motifs, this compound would likely be subjected to a battery of tests including receptor binding, enzyme inhibition, and cell-based functional assays.

Although direct binding studies on this compound are not publicly documented, the nicotinic acid scaffold is a key feature. Nicotinic acid itself is known to interact with the G protein-coupled receptor GPR109A nih.gov. Furthermore, various derivatives of nicotinic acid and related structures have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. These receptors are important targets in the central nervous system.

Typically, receptor binding assays would be employed to determine the affinity (often expressed as Ki, the inhibition constant) of this compound for various nAChR subtypes (e.g., α4β2, α7) and other receptors like GPR109A. Such studies are crucial for understanding the compound's potential neurological or metabolic effects nih.govnih.gov.

The structure of this compound is highly analogous to fenamic acids (N-arylanthranilic acids), a class of non-steroidal anti-inflammatory drugs (NSAIDs) known to inhibit cyclooxygenase (COX) enzymes. Therefore, it is plausible that this compound could exhibit inhibitory activity against COX-1 and COX-2.

Furthermore, various derivatives of nicotinic acid have demonstrated inhibitory effects against a range of enzymes.

VEGFR-2 Inhibition: Certain novel nicotinic acid derivatives have been synthesized and shown to be potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis. One such compound demonstrated a VEGFR-2 inhibition IC50 value of 0.068 µM nih.gov.

α-Amylase and α-Glucosidase Inhibition: These enzymes are targets for the management of type 2 diabetes. Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels.

Other Kinases: The broader class of pyridine-containing compounds has been explored for inhibition of various protein kinases involved in cell cycle regulation and signaling, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK9).

| Compound Class | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| Novel Nicotinic Acid Derivative | VEGFR-2 | 0.068 µM | nih.gov |

| Nicotinic Acid | CYP2D6 | Ki = 3.8 +/- 0.3 mM | nih.gov |

| Nicotinamide (B372718) | CYP2D6 | Ki = 19 +/- 4 mM | nih.gov |

| Nicotinamide | CYP3A4 | Ki = 13 +/- 3 mM | nih.gov |

Cell-based assays provide insights into the functional effects of a compound in a biological context. Based on the activities of related molecules, this compound could be evaluated for several functional effects.

Anti-inflammatory Activity: Nicotinic acid and its amide, nicotinamide, are known to possess anti-inflammatory properties nih.govnih.gov. They can inhibit the production of proinflammatory cytokines such as IL-1β, IL-6, and TNFα nih.gov. Given the compound's structural similarity to COX-inhibiting fenamates, a direct anti-inflammatory effect is a primary hypothesis researchgate.net.

Anti-proliferative Activity: The inhibition of signaling pathways crucial for cell growth, such as those mediated by VEGFR-2, suggests a potential for anti-proliferative effects against cancer cells nih.gov. Studies on novel nicotinic acid derivatives have shown cytotoxic potential against various human cancer cell lines, including colon (HCT-15) and prostate (PC-3) cancer cells nih.gov. Similarly, other chlorinated heterocyclic compounds have demonstrated anticancer activity nih.govresearchgate.net.

Antimicrobial Activity: Nicotinic acid and its derivatives have been investigated for antimicrobial properties. Studies have shown that nicotinic acid can inhibit the biofilm formation of bacteria like Streptococcus pneumoniae preprints.org. Other research has demonstrated that chlorinated nicotinamide derivatives exhibit moderate to high antibacterial activity against strains such as Staphylococcus aureus and E. faecalis bg.ac.rs. Fungicidal activities have also been reported for N-(thiophen-2-yl) nicotinamide derivatives mdpi.com.

| Compound/Derivative Class | Organism | Activity | Reference |

|---|---|---|---|

| Nicotinic Acid | Streptococcus pneumoniae | Inhibited biofilm formation | preprints.org |

| 2-chloro-N-phenyl nicotinamide derivatives | S. aureus, E. faecalis, P. aeruginosa | Moderate antibacterial activity (MIC 37.4–74.8 µM) | bg.ac.rs |

| N-(2-bromophenyl)-2-chloronicotinamide | E. faecalis | Highly effective | bg.ac.rs |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Pseudoperonospora cubensis (fungus) | EC50 = 1.96 mg/L | mdpi.com |

Elucidation of Molecular Mechanisms of Action for this compound

The precise molecular mechanism of this compound remains to be elucidated. However, based on its structure and the activities of related compounds, several potential mechanisms can be hypothesized:

Anti-inflammatory Mechanism: A likely mechanism is the inhibition of COX enzymes, which would block the synthesis of pro-inflammatory prostaglandins (B1171923). This is based on the structural analogy to fenamate NSAIDs. Additionally, it could modulate inflammatory signaling pathways and reduce the secretion of cytokines like TNF-α and IL-6, a known effect of nicotinic acid nih.govnih.gov.

Anti-proliferative Mechanism: If the compound inhibits VEGFR-2, its mechanism would involve blocking the downstream signaling cascade that leads to angiogenesis, cell proliferation, and survival. Studies on related compounds show this leads to an induction of apoptosis, evidenced by an increase in caspase-3 levels nih.gov.

Antimicrobial Mechanism: The mechanism for antimicrobial action could be multifaceted. For antibacterial effects, it might involve the disruption of the bacterial cell cycle or membrane integrity nih.gov. For anti-biofilm activity, it may involve altering the structure of essential protein biomolecules within the biofilm matrix preprints.org.

In Vivo Efficacy Studies of this compound in Preclinical Animal Models

There are no published in vivo efficacy studies specifically for this compound. Such studies would be essential to translate in vitro findings into potential therapeutic effects. Preclinical animal models would be selected based on the most promising in vitro results. For instance:

If potent anti-inflammatory activity is confirmed in vitro, the compound could be tested in rodent models of inflammation, such as carrageenan-induced paw edema.

If significant anti-proliferative activity is observed, its efficacy could be evaluated in vivo using tumor xenograft models in immunocompromised mice.

In vivo studies on nicotinic acid esters have been conducted to evaluate properties like percutaneous absorption nih.gov.

To assess the in vivo activity of this compound, specific pharmacodynamic markers would need to be monitored in preclinical models. These markers provide evidence of the compound's engagement with its biological target and its physiological effect.

For Anti-inflammatory Activity: Markers could include measuring levels of prostaglandins in tissue exudates, quantifying the reduction in inflammatory cytokines (e.g., TNF-α, IL-6) in plasma, and histological analysis of inflammatory cell infiltration in tissues.

For Anti-cancer Activity: In tumor models, pharmacodynamic markers could involve measuring the inhibition of VEGFR-2 phosphorylation in tumor tissue, assessing the microvessel density as a marker of angiogenesis, and detecting biomarkers of apoptosis (e.g., cleaved caspase-3) in tumor cells.

Dose-Response Relationships in Preclinical Models (Efficacy-focused)

Detailed, publicly available studies outlining the specific dose-response relationships of this compound in preclinical models focusing on efficacy are limited. However, patent literature provides some initial insights into its potential biological activity.

Within a broad class of nicotinamide derivatives, compounds structurally related to this compound have been evaluated for their in vitro anticancer activity. These screenings have utilized various tumor cell lines to determine the concentration of the compound required to inhibit cell proliferation by 50% (IC50). While specific dose-response curves for this compound are not provided, the disclosed data for the broader class of compounds indicate a potential for biological activity, with some derivatives exhibiting an IC50 value of less than 10,000 nM. This suggests that at certain concentrations, these compounds can exert a measurable effect on cancer cell viability.

The table below summarizes the type of data available from these preliminary in vitro screenings. It is important to note that this information represents a broad range of activity for a class of related compounds and is not specific to this compound itself.

| Preclinical Model | Endpoint | Observed Activity for Related Compounds |

| In vitro tumor cell lines | 50% inhibitory concentration (IC50) | < 10,000 nM |

This table illustrates the general findings for a class of nicotinamide derivatives and does not represent specific data for this compound.

Further research is necessary to establish a clear and specific dose-response relationship for this compound in various preclinical models to fully understand its efficacy profile.

Investigation of Synergistic and Antagonistic Effects of this compound with Other Agents

Currently, there is a notable absence of publicly available scientific literature or patent data detailing the investigation of synergistic or antagonistic effects of this compound when used in combination with other therapeutic agents.

The exploration of drug-drug interactions is a critical step in preclinical development to identify combination therapies that may enhance efficacy (synergism) or lead to reduced efficacy (antagonism). Such studies would typically involve in vitro or in vivo models where this compound is co-administered with other compounds, and the combined effect is compared to the effect of each agent alone.

The following table indicates the current gap in available data regarding the interaction profile of this specific compound.

| Type of Interaction | Combined Agent(s) | Preclinical Model | Observed Effect |

| Synergistic Effects | Data Not Available | Data Not Available | Data Not Available |

| Antagonistic Effects | Data Not Available | Data Not Available | Data Not Available |

This table highlights the lack of available research on the synergistic and antagonistic effects of this compound.

Comprehensive studies are required to assess the potential for this compound to interact with other drugs. This future research will be vital in determining its potential role in combination therapy regimens and for understanding its complete pharmacological profile.

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for 6-Chloro-2-(phenylamino)nicotinic Acid Analogs

The design of analogs based on the this compound structure is guided by established medicinal chemistry principles. A primary strategy is the strategic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, to optimize interactions with a biological target. youtube.com

Another key principle is bioisosterism , where a functional group is replaced by another group with similar physical or chemical properties to enhance desired characteristics without significantly altering the fundamental chemical structure. drughunter.com For the this compound scaffold, this is particularly relevant for the carboxylic acid moiety, which could be replaced to modulate acidity, cell permeability, and metabolic stability. nih.govnih.gov Analog design also involves exploring the steric and electronic requirements of the target's binding site by introducing a variety of substituents on the phenyl and pyridine (B92270) rings.

Synthesis and Evaluation of Derivatives of this compound

The synthesis of derivatives is fundamental to SAR exploration. Starting from the parent this compound, targeted chemical modifications are introduced at three primary locations: the nicotinic acid moiety, the phenylamino (B1219803) group, and the chloro-substituent at position 6.

Key modifications include:

Esterification: Conversion to methyl or ethyl esters to neutralize the charge and increase lipophilicity.

Amidation: Formation of primary, secondary, or tertiary amides to alter hydrogen bonding capabilities and remove the acidic proton.

Bioisosteric Replacement: Substitution of the carboxylic acid with known bioisosteres such as tetrazoles or hydroxamic acids. nih.govresearchgate.net These replacements can maintain the acidic character necessary for certain biological interactions while potentially improving metabolic profiles. nih.gov

| Modification | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|

| Esterification | Ester (-COOR) | Increases lipophilicity; Removes acidic character; Acts as H-bond acceptor. |

| Amidation | Amide (-CONH2, -CONHR) | Modulates H-bonding (donor/acceptor); Removes acidic character. |

| Tetrazole Replacement | 5-substituted-1H-tetrazole | Maintains acidic pKa similar to carboxylic acid; Increases lipophilicity. drughunter.com |

| Hydroxamic Acid Replacement | Hydroxamic Acid (-CONHOH) | Moderately acidic (pKa ~8-9); Introduces metal-chelating properties. nih.gov |

Commonly explored substituents and their effects include:

Halogens (F, Cl, Br): These groups primarily exert an electron-withdrawing inductive effect and can participate in specific halogen bonds. Their placement can significantly alter binding affinity.

Small Alkyl Groups (e.g., Methyl): These add lipophilicity and steric bulk, which can be beneficial if the binding pocket has corresponding hydrophobic regions.

Methoxy (B1213986) Groups (-OCH3): This group has a dual electronic effect, being electron-withdrawing by induction but electron-donating by resonance. It can also act as a hydrogen bond acceptor.

Trifluoromethyl Groups (-CF3): A strong electron-withdrawing group that increases lipophilicity and can block metabolic oxidation.

| Substituent | Position | Electronic Effect | Steric Effect | Potential SAR Impact |

|---|---|---|---|---|

| -F | ortho, meta, para | Strongly electron-withdrawing (inductive) | Small | Can improve binding affinity and metabolic stability. |

| -Cl | ortho, meta, para | Electron-withdrawing (inductive) | Medium | Often enhances potency; can form halogen bonds. researchgate.net |

| -CH3 | ortho, meta, para | Weakly electron-donating | Medium | Probes for hydrophobic pockets. |

| -OCH3 | ortho, meta, para | Electron-donating (resonance), Electron-withdrawing (inductive) | Medium | Can serve as H-bond acceptor; modulates electronics. |

| -CF3 | meta, para | Strongly electron-withdrawing | Large | Increases lipophilicity; can block metabolism. |

The chlorine atom at the 6-position of the pyridine ring is a key feature of the scaffold. Its replacement with other groups helps to determine its role in target binding. Altering this substituent can impact the electronics of the entire pyridine ring system and introduce new interactions. quora.com

Potential modifications include:

Other Halogens (F, Br, I): Replacing chlorine with other halogens allows for a systematic study of the effects of electronegativity and atomic size. Iodine, for instance, is a much better halogen bond donor than chlorine. mdpi.com

Small Alkyl or Methoxy Groups: Substitution with groups like methyl or methoxy can probe for steric tolerance and the potential for hydrophobic or hydrogen-bonding interactions at this position.

Hydrogen (De-chlorination): Removal of the chlorine atom serves as a key control experiment to determine if the halogen is essential for activity.

| Substituent at C6 | van der Waals Radius (Å) | Electronegativity (Pauling) | Potential Role |

|---|---|---|---|

| -F | 1.47 | 3.98 | Strong inductive effect; potential H-bond acceptor. |

| -Cl | 1.75 | 3.16 | Baseline; steric and electronic effects. |

| -Br | 1.85 | 2.96 | Increased size; potential for halogen bonding. mdpi.com |

| -I | 1.98 | 2.66 | Largest size; strongest halogen bond donor. mdpi.com |

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from its structure and comparison with other nicotinic acid derivatives. pnas.orgresearchgate.net

The essential features are:

Hydrogen Bond Donor (HBD): The N-H of the phenylamino linker and the -OH of the carboxylic acid.

Hydrogen Bond Acceptor (HBA): The pyridine nitrogen and the carbonyl oxygen of the carboxylic acid.

Aromatic/Hydrophobic Regions: The chloro-substituted pyridine ring and the phenyl ring. These can engage in hydrophobic or π-stacking interactions.

These features form a specific spatial pattern that is hypothesized to be complementary to the binding site of its biological target. The chlorine atom at C6 and any substituents on the phenyl ring act as accessory features that modulate the fit and interaction strength within the binding pocket.

Lead Optimization Strategies Based on this compound Derivatives

Lead optimization aims to refine the structure of a promising hit compound to produce a preclinical candidate. Based on the SAR data gathered from the derivatives of this compound, several optimization strategies can be employed.

Potency and Selectivity Enhancement: SAR data from the modifications described in section 6.2 can be used to maximize potency. For example, if a 4-fluoro substituent on the phenylamino ring leads to a tenfold increase in activity, further exploration around that position with other small, electronegative groups would be warranted. researchgate.net Similarly, if selectivity is an issue, modifications can be made to exploit differences between the target and off-target binding sites.

Improvement of ADME Properties: A common challenge in drug discovery is optimizing the absorption, distribution, metabolism, and excretion (ADME) profile. For this scaffold, this could involve replacing the carboxylic acid with a bioisostere to improve cell permeability or adding polar groups to the phenyl ring to enhance solubility. researchgate.netnih.gov

Computationally-Guided Design: As SAR data becomes available, quantitative structure-activity relationship (QSAR) models and molecular docking studies can be used to rationalize the results and predict the activity of new, untested analogs. nih.govresearchgate.net This approach accelerates the optimization process by prioritizing the synthesis of compounds with the highest probability of success.

By systematically applying these design, synthesis, and optimization principles, the therapeutic potential of the this compound scaffold can be thoroughly explored and developed.

Despite a comprehensive search for preclinical pharmacokinetic and metabolic data on the chemical compound “this compound,” no specific in vitro or in vivo data was found in the public domain.

Information regarding the following aspects of the compound's preclinical profile is not available in the reviewed scientific literature, patents, or regulatory documents:

In Vitro ADME Properties:

Metabolic stability in liver microsomes or hepatocytes.

Identification of metabolites.

Plasma protein binding percentages.

Permeability characteristics (e.g., from Caco-2 assays).

In Vivo Pharmacokinetic Studies:

Bioavailability and clearance rates in any animal models.

Tissue distribution patterns.

Therefore, the requested article with detailed research findings and data tables for the preclinical pharmacokinetic and metabolic profiling of this compound cannot be generated at this time due to the absence of publicly accessible data.

Preclinical Pharmacokinetic and Metabolic Profiling

In Vivo Pharmacokinetic Studies of 6-Chloro-2-(phenylamino)nicotinic Acid in Animal Models

Excretion Pathways

Generally, nicotinic acid and its metabolites are excreted from the body primarily through the kidneys and into the urine. In animal models, the excretion of nicotinic acid is a complex process involving metabolism and active tubular transport. For instance, in avian models, nicotinic acid is transported by a specific mechanism into the avian tubule cell where it is metabolized. As the dose of nicotinic acid increases, it is excreted first as a metabolite and then as both the metabolite and the unchanged parent compound. nih.gov Similarly, studies in dogs have shown that nicotinic acid is both secreted to a limited extent by the organic anion secretory system and simultaneously reabsorbed in the renal tubules. nih.gov

In rats, after administration of nicotinic acid, the major excretion products found in urine were Nl-methylnicotinamide and nicotinuric acid, along with unchanged nicotinic acid and nicotinamide (B372718). core.ac.uk The relative proportions of these metabolites can vary depending on the dose and the nutritional state of the animal. core.ac.uk

Given the structure of this compound, it is plausible that it would also be primarily excreted via the renal route. The parent compound, along with potential metabolites, would likely be eliminated in the urine. The presence of the chloro and phenylamino (B1219803) groups may influence the extent of metabolism and the specific metabolites formed, which in turn would affect the excretion profile. For example, the chlorine atom could be a site for metabolic attack, potentially leading to conjugation with glutathione (B108866), a known pathway for the metabolism of some 2-chloropyridine (B119429) derivatives. nih.govresearchgate.net

It is important to note that these are hypothesized pathways based on the behavior of similar compounds. Definitive studies on this compound are required to elucidate its precise excretion profile.

Interaction of this compound with Drug-Metabolizing Enzymes

The potential for this compound to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, can be inferred from studies on nicotinic acid and other pyridine (B92270) derivatives. The pyridine nitrogen atom in these compounds can coordinate with the heme iron of CYP enzymes, leading to inhibition. nih.govresearchgate.net

In vitro studies have demonstrated that nicotinic acid and its amide form, nicotinamide, can inhibit certain human CYP enzymes. Specifically, both compounds have been shown to inhibit CYP2D6. nih.gov Nicotinamide also exhibits inhibitory effects on CYP3A4 and CYP2E1. nih.gov The inhibitory constants (Ki) for these interactions suggest that this inhibition is likely to be significant only at higher therapeutic concentrations. nih.gov

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Nicotinic Acid and Nicotinamide nih.gov

| Compound | Enzyme Inhibited | Ki (mM) |

| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 |

| Nicotinamide | CYP2D6 | 19 +/- 4 |

| Nicotinamide | CYP3A4 | 13 +/- 3 |

| Nicotinamide | CYP2E1 | 13 +/- 8 |

Based on these findings, it is conceivable that this compound, containing a similar pyridine core, could also act as an inhibitor of one or more CYP isoenzymes. The specific enzymes it might inhibit and the potency of this inhibition would be influenced by the chloro and phenylamino substituents on the pyridine ring. These groups could affect the compound's affinity for the active site of the enzymes. researchgate.net

Furthermore, the metabolism of 2-chloropyridine derivatives has been shown to be catalyzed by microsomal glutathione S-transferase 1, leading to the formation of glutathione conjugates. nih.govresearchgate.net This suggests that this compound could also be a substrate for and potentially interact with this phase II metabolizing enzyme.

Without direct experimental data for this compound, the extent and clinical relevance of its interaction with drug-metabolizing enzymes remain speculative. In vitro and in vivo studies are necessary to determine its specific inhibitory profile and potential for drug-drug interactions.

Analytical Methodologies for 6 Chloro 2 Phenylamino Nicotinic Acid

Chromatographic Techniques for the Purity Assessment and Quantification of 6-Chloro-2-(phenylamino)nicotinic Acid

Chromatographic methods are central to assessing the purity and determining the concentration of pharmaceutical compounds. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique. Gas Chromatography (GC) could also be employed, potentially requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the primary choice for separating this compound from its process-related impurities and degradation products. Based on methods developed for structurally similar compounds like Clonixin, a typical method would utilize a C18 stationary phase. The separation is achieved by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

A gradient elution is often preferred to ensure the separation of compounds with a wide range of polarities. For example, a method developed for Lysine Clonixinate and its impurities used a gradient program with a phosphate (B84403) buffer and acetonitrile, which could be adapted for this compound.

Table 1: Example of a Gradient HPLC Program for Analysis of Nicotinic Acid Derivatives

| Time (minutes) | Mobile Phase A (%) (e.g., 0.025M KH2PO4 pH 3.0) | Mobile Phase B (%) (e.g., Acetonitrile) |

|---|---|---|

| 0 | 90 | 10 |

| 15 | 70 | 30 |

| 40 | 30 | 70 |

| 50 | 30 | 70 |

| 55 | 90 | 10 |

| 60 | 90 | 10 |

This table is a representative example based on methodologies for related compounds and would require optimization for this compound.

Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov The method's validation would include parameters such as linearity, accuracy, precision, specificity, and robustness to ensure it is suitable for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and quantification of impurities. mdpi.com Due to the relatively low volatility and polar nature of the carboxylic acid group in this compound, a derivatization step is likely necessary to convert the analyte into a more volatile and thermally stable compound before injection into the GC system. The high sensitivity and selectivity of GC-MS, particularly when operated in selected ion monitoring (SIM) mode, make it ideal for identifying and quantifying trace-level impurities. mdpi.com

Spectroscopic Methods for the Trace Analysis of this compound in Complex Matrices

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of compounds. When coupled with chromatographic techniques, they provide powerful tools for trace analysis.

UV-Vis Spectrophotometry : This technique is commonly used as a detection method in HPLC. The aromatic rings and conjugated system in this compound are expected to produce strong UV absorbance. The wavelength of maximum absorbance (λmax) can be used for quantification. For related nicotinic acid derivatives, detection wavelengths are often in the UV range. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is primarily used for the identification of functional groups. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, N-H stretching of the secondary amine, and various C-C and C-N stretches within the aromatic rings.

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a highly sensitive and specific technique for trace analysis. researchgate.net It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and identification in complex matrices. For trace analysis, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low limits of detection.

Development of Bioanalytical Methods for this compound in Biological Samples

Bioanalytical methods are essential for studying the pharmacokinetics of a compound in biological fluids like plasma or urine. For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard due to its high sensitivity, specificity, and speed. impactfactor.orgbevital.no

The development of such a method involves several key steps:

Sample Preparation : This is a critical step to remove interfering substances (e.g., proteins, salts) from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). impactfactor.org For nicotinic acid and its metabolites, SPE has been shown to provide clean extracts and good recovery. impactfactor.orgresearchgate.net

Chromatographic Separation : A fast and efficient separation is typically achieved using a C18 column with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. impactfactor.orgresearchgate.net

Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The method is made highly specific by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification. researchgate.net

Validation of the bioanalytical method is performed according to regulatory guidelines and includes assessment of selectivity, sensitivity (Lower Limit of Quantitation, LLOQ), linearity, precision, accuracy, recovery, matrix effect, and stability under various conditions. impactfactor.org

Table 2: Representative Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Example Condition/Value |

|---|---|

| Analyte | This compound |

| Internal Standard (IS) | A stable isotope-labeled analog (e.g., Deuterated) |

| Biological Matrix | Human Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| LC Column | C18, e.g., 4.6 x 100 mm, 5µm |

| Mobile Phase | A: 5 mM Ammonium Acetate with 0.2% Formic AcidB: Acetonitrile |

| Detection | Tandem Mass Spectrometry (MS/MS) with ESI source |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | e.g., 10 - 5000 ng/mL |

| Recovery | >70% |

| LLOQ | e.g., 10 ng/mL |

This table is a representative example based on validated methods for Niacin and its metabolites and would require specific development and validation for this compound. impactfactor.orgresearchgate.net

Future Directions and Research Perspectives

Emerging Applications of 6-Chloro-2-(phenylamino)nicotinic Acid and its Derivatives

The structural framework of this compound, particularly the 2-anilinonicotinic acid core, is a fertile ground for the development of novel therapeutics. Researchers are actively modifying this scaffold to create derivatives with enhanced potency and targeted activity across various disease areas.

Anti-inflammatory and Analgesic Agents: A significant area of research focuses on developing nicotinic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The 2-anilinonicotinic acid structure is chemically related to fenamic acid NSAIDs. Studies have shown that introducing different substituents to the phenyl ring can yield compounds with potent analgesic and anti-inflammatory properties. research-nexus.netjst.go.jpnih.gov For instance, derivatives with a 2-bromophenyl substituent have demonstrated significant activity, in some cases comparable to the established drug mefenamic acid. research-nexus.netjst.go.jp These compounds have been shown to reduce levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating they modulate underlying inflammatory pathways. research-nexus.netjst.go.jp The goal is to create agents with improved efficacy and better gastric safety profiles. nih.gov

Anticancer Therapeutics: The nicotinic acid moiety is increasingly being recognized for its potential in oncology. benthamdirect.comnih.gov Derivatives are being synthesized and investigated for their ability to inhibit cancer cell proliferation. The nitrogen-containing heterocyclic structure is a key pharmacophore in many anticancer agents, and researchers are exploring how different substitutions on the nicotinic acid ring can lead to new mechanisms of action against various cancers. benthamdirect.comnih.gov

Neurodegenerative Disorders: There is growing interest in the role of nicotinic acid and its derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net Nicotinamide (B372718), a related compound, is known to protect neuronal cells from various toxic insults and oxidative stress. nih.gov Clinical trials are underway to investigate the potential of niacin formulations to limit the pathologies associated with Alzheimer's by targeting microglia response. clinicaltrials.gov Furthermore, derivatives of nicotine, which shares the pyridine (B92270) ring with nicotinic acid, have shown neuroprotective properties in preclinical models of Parkinson's disease. nih.gov The development of novel derivatives that can cross the blood-brain barrier and engage with specific nicotinic acetylcholine (B1216132) receptors (nAChRs) is a promising strategy. mdpi.com

Agricultural Chemicals: Beyond human medicine, nicotinic acid derivatives have extensive applications in agriculture as fungicides, herbicides, and insecticides. nih.gov The commercial fungicide boscalid, for example, features a nicotinamide (the amide of nicotinic acid) structure. nih.govjst.go.jp Research is focused on creating new derivatives by splicing the nicotinic acid scaffold with other active substructures, like thiophene, to develop novel fungicides with high efficacy against plant pathogens such as cucumber downy mildew. nih.govresearchgate.net Some new derivatives have shown fungicidal activity comparable to or exceeding that of existing commercial products. nih.gov

Table 1: Emerging Applications of Nicotinic Acid Derivatives

| Therapeutic/Application Area | Derivative Class | Key Research Findings |

|---|---|---|

| Inflammation & Pain | 2-Aryl nicotinic acids | Display significant analgesic and anti-inflammatory activities, comparable to mefenamic acid. research-nexus.netjst.go.jpchemistryjournal.net |

| Oncology | Various substituted nicotinamides/esters | Investigated for antiproliferative effects against various cancer cell lines. benthamdirect.comnih.gov |

| Neurodegenerative Disease | Nicotinamide, Nicotine analogs | Show neuroprotective effects against oxidative stress and amyloid toxicity; clinical trials are exploring niacin for Alzheimer's. nih.govclinicaltrials.govnih.gov |

| Agriculture (Fungicides) | N-(thiophen-2-yl) nicotinamides | Exhibit excellent fungicidal activity against plant pathogens like cucumber downy mildew. nih.gov |

| Infectious Disease | Isoniazid analogues | Derivatives show potential against Mycobacterium tuberculosis. researchgate.netchemistryjournal.net |

Integration of this compound into Advanced Therapeutic Modalities

To maximize therapeutic potential and overcome limitations of traditional drugs, researchers are integrating nicotinic acid derivatives into advanced therapeutic systems. The inherent chemical functionalities of the this compound scaffold, such as the carboxylic acid group, make it amenable to chemical modification for these advanced applications.

Prodrug and Bioconjugation Strategies: The carboxylic acid group is an ideal handle for creating prodrugs. Derivatization of this group can improve a drug's pharmacokinetic profile, enhance its solubility, or target it to specific tissues. For example, converting the carboxylic acid to an ester or an N-acyl hydrazone has been shown to modulate the analgesic and anti-inflammatory properties of nicotinic acid derivatives. jst.go.jp This approach can be extended to conjugation with larger molecules, such as polymers or antibodies, to create targeted drug delivery systems.

Nanoparticle-Based Drug Delivery: Advanced drug delivery systems are being developed to control the release of nicotinic acid and its derivatives, aiming to enhance efficacy and reduce side effects. nih.gov Researchers have explored inorganic-organic nanohybrid systems where nicotinic acid is intercalated into layered double hydroxides and coated with a pH-responsive polymer. nih.gov This approach allows for sustained release of the drug under specific physiological conditions, such as in the intestine, potentially improving patient adherence and therapeutic outcomes. nih.gov Similar nanoparticle technologies, including lipid nanoparticles (LNPs) and biodegradable polymeric particles, could be applied to novel derivatives to target them to specific cells or tissues, thereby increasing their concentration at the site of disease while minimizing systemic exposure. astrazeneca.com

Allosteric Modulation: Instead of directly activating or blocking a receptor's primary binding site (the orthosteric site), allosteric modulators bind to a different site, subtly changing the receptor's shape and function. This can provide a more nuanced therapeutic effect. There is significant interest in developing allosteric modulators for nicotinic acetylcholine receptors (nAChRs) to treat neurological and psychiatric disorders. nih.gov The nicotinic acid scaffold could serve as a template for designing such molecules, offering a potential path to greater subtype selectivity and a better side-effect profile compared to traditional agonists or antagonists. nih.gov

Challenges and Opportunities in the Development of Nicotinic Acid-Based Therapeutics

The development of therapeutics based on the nicotinic acid scaffold is a field ripe with potential, yet it is not without its challenges.

Challenges:

Side Effects: The clinical use of niacin itself is often limited by side effects like cutaneous flushing, which is mediated by the release of prostaglandin (B15479496) D2. researchgate.net While extended-release formulations have been developed to mitigate this, it remains a concern for patient compliance. mdpi.com

Synthesis and Environment: Traditional chemical synthesis routes for nicotinic acid can require harsh conditions and produce environmentally harmful byproducts. dntb.gov.ua There is a growing need for greener, more efficient synthetic methods.

Target Specificity: Many biological receptors, such as nAChRs, exist as multiple subtypes. Designing derivatives that are highly selective for a specific receptor subtype to maximize therapeutic effect and minimize off-target effects is a major medicinal chemistry challenge. mdpi.com

Clinical Translation: Demonstrating clear efficacy in complex diseases is a significant hurdle. For example, the benefit of adding niacin to statin therapy for cardiovascular disease has been questioned in recent large-scale trials, highlighting the difficulty of improving upon existing treatments. frontiersin.org

Resistance: In agricultural applications, the overuse of fungicides can lead to the development of resistant strains of plant pathogens, necessitating the continuous discovery of new compounds with novel mechanisms of action. nih.gov

Opportunities:

Rational Drug Design: A deeper understanding of the structure and function of target proteins allows for more rational, structure-based drug design. Molecular docking and dynamic studies can help predict how different derivatives will bind to their targets, accelerating the discovery of potent and selective inhibitors. nih.govjst.go.jp

Broadening Therapeutic Scope: While first known for lipid modification, the nicotinic acid scaffold has proven to be incredibly versatile. There are vast opportunities to develop derivatives for oncology, neurodegeneration, infectious diseases, and inflammation. benthamdirect.comresearchgate.netchemistryjournal.net

Advanced Formulations: Innovations in drug delivery, such as nanoparticle encapsulation and controlled-release technologies, offer a powerful way to overcome the limitations of earlier nicotinic acid-based drugs, improving their therapeutic index and patient experience. nih.govresearchgate.net

Green Chemistry: The development of biocatalytic and solvent-free synthesis methods presents an opportunity to produce nicotinic acid and its derivatives more sustainably and economically. dntb.gov.ua

Combination Therapies: Nicotinic acid derivatives could be used in combination with other drugs to achieve synergistic effects. For example, in cancer treatment, they could be combined with established chemotherapies to enhance their efficacy or overcome resistance. mdpi.com

Table 2: Challenges and Opportunities in Nicotinic Acid-Based Therapeutics

| Category | Key Points |

|---|---|

| Challenges | • Managing inherent side effects (e.g., flushing). researchgate.net• Developing environmentally friendly synthesis methods. dntb.gov.ua• Achieving high selectivity for specific receptor subtypes. mdpi.com• Demonstrating clinical efficacy in complex diseases. frontiersin.org• Overcoming acquired resistance in agricultural and medical applications. nih.gov |

| Opportunities | • Utilizing structure-based drug design for higher potency and selectivity. nih.gov• Expanding applications into new therapeutic areas like oncology and neurology. benthamdirect.comresearchgate.net• Employing advanced drug delivery systems to improve pharmacokinetics. nih.gov• Adopting green chemistry principles for sustainable production.• Exploring synergistic effects in combination therapies. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 6-Chloro-2-(phenylamino)nicotinic acid, and how is regiochemistry confirmed?

- Methodology : A common approach involves nucleophilic substitution of 2,6-dichloronicotinic acid with aniline derivatives under basic conditions (e.g., DIPEA in DCM). Regiochemistry is confirmed via ¹H NMR by analyzing coupling patterns in the aromatic region after selective dehalogenation (e.g., hydrogenolysis of the remaining chlorine) . Alternative routes may employ NaH/DMF or potassium tert-butoxide/THF for alkoxylation .

Q. How can researchers optimize purification protocols for this compound?

- Methodology : Post-synthesis, use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For acidic impurities, recrystallization from methanol/water (under NaOH/MeOH conditions) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons and carbons, focusing on shifts for chlorine (deshielding) and phenylamino groups.

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, phenyl group modifications) impact biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 5-chloro or difluoromethyl derivatives). Evaluate activity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, chlorine at position 6 may enhance binding to hydrophobic enzyme pockets, while fluoromethyl groups improve metabolic stability . Compare with analogs like 6-chloro-5-(trifluoromethyl)nicotinic acid (CAS 1110782-41-6) .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

- Methodology : Use meta-analysis to assess variables like assay conditions (pH, temperature) or cell lines. Cross-validate with molecular docking (e.g., AutoDock Vina) to predict binding modes. For inconsistent solubility data, perform logP measurements (shake-flask method) and correlate with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.